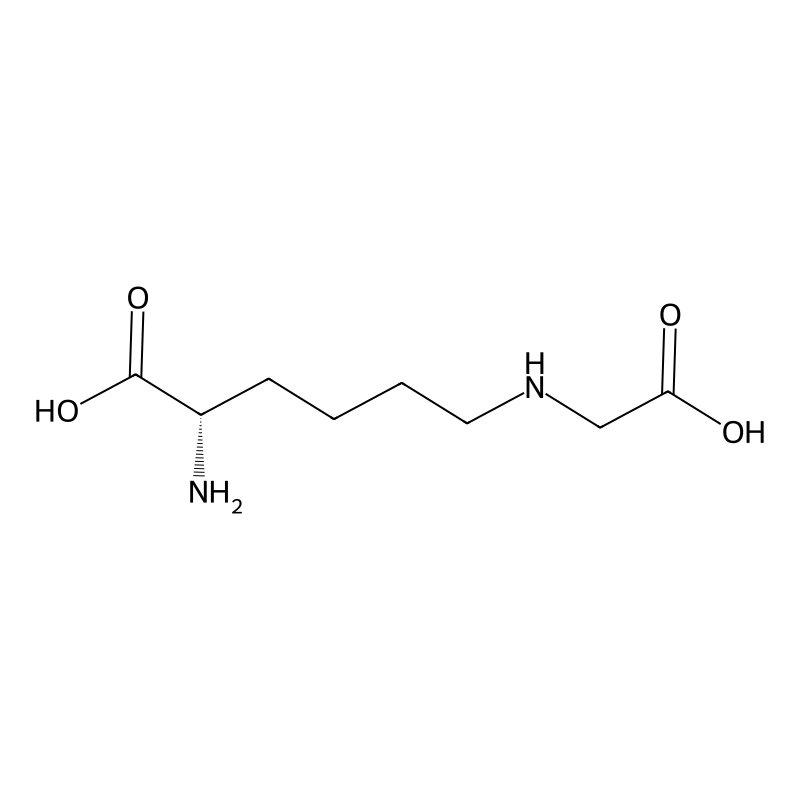

N(6)-carboxymethyllysine

Content Navigation

Crude glycated protein preparations introduce CEL cross-reactivity and Amadori artifacts, compromising CML quantification. This N(6)-carboxymethyllysine reference standard eliminates such variability.

- Calibrates LC-MS/MS assays for accurate CML quantification in plasma and food.

- Essential hapten for anti-CML antibody generation and specificity validation.

- High purity (≥98%) guarantees reproducible dose-response in cell-based studies.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

N(6)-carboxymethyllysine (CAS 5746-04-3), commonly known as CML, is a well-characterized and prominent advanced glycation end-product (AGE).[1][2] It forms in vivo through non-enzymatic reactions between sugars and the amino acid lysine and serves as a critical biomarker for assessing the extent of glycation, oxidative stress, and the progression of various age-related and metabolic diseases.[2][3] Due to its stability and prevalence, highly purified CML is essential as a reference standard for the development and validation of analytical methods, particularly in clinical diagnostics, food science, and biomedical research.[1]

References

- [1] Semba RD, Nicklett EJ, Ferrucci L. Does accumulation of advanced glycation end products contribute to the aging phenotype?. J Gerontol A Biol Sci Med Sci. 2010;65(9):963-975.

- [2] N(6)-Carboxymethyllysine. Wikipedia. Accessed May 2, 2026.

- [3] N(epsilon)-(carboxymethyl)lysine (CML). BEVITAL AS. Accessed May 2, 2026.

- [4] Nowotny K, Schröter D, Schreiner M, Grune T. Advanced Glycation End Products and Its Relevance in Four Major Age-Related Diseases. Z Gerontol Geriatr. 2018;51(7):826-836.

Procuring purified N(6)-carboxymethyllysine is a critical decision for data integrity. Substituting with structurally similar AGEs, such as N(epsilon)-(carboxyethyl)lysine (CEL), leads to analytical cross-reactivity issues in less specific methods and fails to account for their distinct biological activities and metabolic pathways.[4] Relying on crude, in-house preparations of glycated proteins introduces significant variability and uncharacterized impurities. The CML content in such mixtures can be inconsistent, and the presence of Amadori products can artificially inflate CML measurements during sample hydrolysis, compromising experimental reproducibility and accuracy.[5] Therefore, for developing specific assays, calibrating analytical instrumentation, or conducting controlled cell-based studies, a well-characterized CML standard is not interchangeable with its analogs or crude mixtures.

References

- [1] Ahmed N. Advanced glycation endproducts--role in pathology of diabetic complications. Diabetes Res Clin Pract. 2005;67(1):3-21.

- [2] Erbersdobler HF, Faist V. Determination of Nepsilon-carboxymethyllysine by a reversed-phase high-performance liquid chromatography method. J Chromatogr A. 2001;931(1-2):161-166.

- [3] Damasiewicz-Bodzek A, Nowak A. Concentrations of N6-Carboxymethyllysine (CML), N6-Carboxyethyllysine (CEL), and Soluble Receptor for Advanced Glycation End-Products (sRAGE) Are Increased in Psoriatic Patients. Biomolecules. 2022;12(12):1870.

Isotope Dilution Mass Spectrometry Accuracy

For quantitative analysis in complex biological matrices like plasma, stable-isotope dilution mass spectrometry is the gold standard. This requires a heavy-isotope-labeled internal standard (e.g., d4-CML) to be used alongside the native (unlabeled) CML calibrant. Methods using this approach achieve high precision and accuracy by correcting for matrix effects and variations in sample processing and instrument response. For example, a validated LC-MS/MS method reported within-day coefficients of variation (CVs) of <7.2% and between-day CVs of <8.5% for CML quantification in plasma when using a deuterated internal standard.[6] This level of reproducibility is unattainable without using both the pure, unlabeled CML for calibration curves and its corresponding labeled analog as an internal standard.

| Evidence Dimension | Analytical Precision (Coefficient of Variation) |

| Target Compound Data | Unlabeled CML as calibrant with d4-CML internal standard: Within-day CV <7.2%, Between-day CV <8.5%[6] |

| Comparator Or Baseline | Analysis without an appropriate stable isotope-labeled internal standard, which is subject to uncorrected matrix effects and variability. |

| Quantified Difference | Enables high-precision quantification; without it, results are unreliable and not suitable for clinical or rigorous research applications. |

| Conditions | Stable-isotope-dilution tandem mass spectrometry (LC-MS/MS) of human plasma samples.[6] |

Procuring pure, unlabeled CML is non-negotiable for labs using the gold-standard mass spectrometry method, as it is the required calibrant to pair with the essential labeled internal standard.

Free Hapten for Immunoassay Development

To generate specific antibodies against CML, the free CML molecule must first be used as a hapten, a small molecule that becomes immunogenic only when conjugated to a larger carrier protein (e.g., KLH or BSA).[7][8] The procurement of the free, unconjugated CML is the critical first step. This pure hapten is also required later in the workflow for screening assays, such as competitive ELISAs, to identify and characterize antibodies that specifically recognize the CML epitope itself, rather than the carrier protein or the linker region.[7] Using a pre-made CML-protein conjugate for this screening step would not allow for proper validation of hapten-specific binding. Therefore, the isolated CML compound is an indispensable precursor and quality control reagent for any project aimed at creating CML-specific immunological tools.

| Evidence Dimension | Suitability as an Immunological Reagent |

| Target Compound Data | Required as the specific free hapten for conjugation to a carrier protein to induce an immune response. |

| Comparator Or Baseline | Using a pre-conjugated CML-protein complex, which cannot be used to screen for hapten-specific antibodies. |

| Quantified Difference | Enables the entire workflow of custom antibody production and validation; pre-conjugated forms lack this versatility. |

| Conditions | Standard protocols for polyclonal or monoclonal antibody production against small molecule haptens.[7][8] |

For labs developing new diagnostic antibodies or immunoassays, purchasing the free CML compound is the mandatory starting point and cannot be bypassed.

Reproducible In Vitro Glycation Models

When studying the cellular effects of glycation, using a defined concentration of a specific AGE is crucial for reproducible results. In-house preparations of AGEs by heating proteins with sugars create a complex and variable mixture of many different AGEs, Amadori products, and other reactants.[5] The concentration of CML in these mixtures is often unknown and inconsistent between batches. In contrast, using a highly purified CML standard allows researchers to treat cells with a precise molar concentration of the specific agent, ensuring that the observed biological response is attributable to CML itself. This is essential for dose-response studies and for comparing results across different experiments and laboratories, a level of control impossible with crude, undefined AGE mixtures.

| Evidence Dimension | Experimental Reproducibility |

| Target Compound Data | Allows for precise, known molar concentrations in cell culture media, leading to high reproducibility. |

| Comparator Or Baseline | Crude, in-house prepared AGE mixtures with unknown and variable CML concentrations. |

| Quantified Difference | Provides defined experimental conditions versus undefined and variable conditions, which is a fundamental requirement for valid scientific conclusions. |

| Conditions | In vitro studies investigating the pathological effects of specific AGEs on cell lines (e.g., endothelial cells, macrophages). |

For researchers investigating the specific cellular pathways affected by CML, using a pure, quantified standard is the only way to generate reliable and publishable data.

Clinical & Food Biomarker Quantification

This compound serves as the essential calibration standard for LC-MS/MS methods designed to accurately measure CML levels in human plasma, serum, urine, or food products. Its use is critical for correlating CML concentrations with disease states or food processing conditions.[6]

CML-Specific Immunoassay Development

As a purified hapten, CML is the required starting material for conjugation to carrier proteins to generate novel monoclonal or polyclonal antibodies. It is also the definitive standard for validating the specificity of these antibodies in assays like ELISA and Western Blot.[7]

Standardized In Vitro Cellular Stress Models

Researchers use precisely quantified amounts of CML to investigate its specific role in inducing inflammatory responses, oxidative stress, or apoptosis in cell culture models. This approach ensures that the observed effects are directly attributable to CML, providing reproducible data on disease mechanisms.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 38 of 42 companies (only ~ 9.5% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

Wikipedia

Explore Compound Types